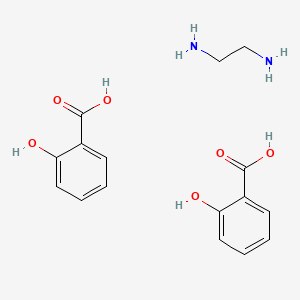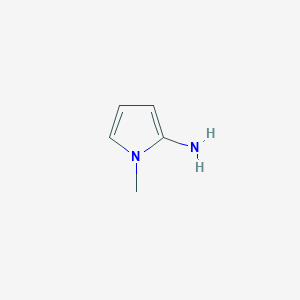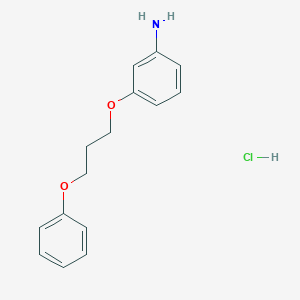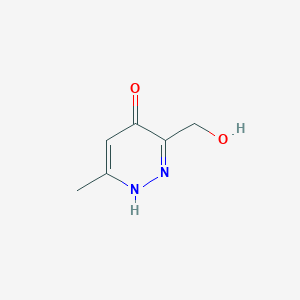
1-Heptanone, 1-(4-fluorophenyl)-
Overview
Description
1-Heptanone, 1-(4-fluorophenyl)- is a chemical compound with the molecular formula C13H17FO . It is an aromatic ketone with a seven-carbon chain and a fluorine-substituted phenyl group attached to the ketone functional group .
Synthesis Analysis
The synthesis of 1-Heptanone, 1-(4-fluorophenyl)- or its derivatives has been reported in various studies. For instance, a new fluorinated chalcone (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized in 90% yield and crystallized by a slow evaporation technique . Another study reported the synthesis and antioxidant activity of 1-(4-fluorophenyl)-1-alkyl-2-phenyl-3-morpholinopropan-1-ol hydrochlorides .Molecular Structure Analysis
The molecular structure of 1-Heptanone, 1-(4-fluorophenyl)- has been characterized by various spectroscopic methods. The compound has a molecular weight of 208.27 . A study reported the full structural characterization of a similar compound using scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, 1H, 13C and 19F nuclear magnetic resonance, thermal gravimetric analysis (TGA), differential scanning calorimetry (DSC), Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction (XRD) and Hirshfeld surface (HS) analysis .Scientific Research Applications
Thermophysical Property Research
Specific Scientific Field
This field involves the study of thermophysical properties of various compounds, including "1-Heptanone, 1-(4-fluorophenyl)-" .
Application Summary
The compound’s thermophysical properties are critically evaluated, providing valuable data for researchers and industries .
Results or Outcomes
The data provided includes a range of temperatures and pressures, providing a comprehensive resource for those studying the compound’s thermophysical properties .
Solvent Applications
Specific Scientific Field
This involves the use of solvents in various industries, including paints, coatings, and adhesives .
Application Summary
Heptanone, a related compound, serves as an effective solvent for a wide variety of organic compounds . It’s often used in paints, coatings, and adhesives for its excellent solvency and fast evaporation rate .
Methods of Application
Heptanone is used as a solvent due to its low polarity . It can dissolve a wide variety of organic compounds, making it useful in various industries .
Results or Outcomes
The use of heptanone as a solvent has proven effective in various industries, particularly in the production of paints, coatings, and adhesives .
Flavor and Fragrance Industry
Specific Scientific Field
This field involves the creation of flavors and fragrances for various products, including cosmetics and personal care products .
Application Summary
Heptanone, a related compound, is used in the flavor and fragrance industry due to its distinctive fruity and cheese-like odor . It’s often incorporated into cheese flavorings and fruit fragrances .
Methods of Application
Heptanone is added to various products to impart a specific flavor or fragrance . The amount used can vary depending on the desired intensity of the flavor or fragrance .
Results or Outcomes
The use of heptanone in the flavor and fragrance industry has proven effective, with its distinctive odor enhancing the sensory appeal of various products .
Environmental Impact Study
Specific Scientific Field
This field involves the study of the environmental impact of various compounds, including "1-Heptanone, 1-(4-fluorophenyl)-" .
Application Summary
Heptanone, a related compound, has the potential to contribute to environmental pollution if not managed properly . Its release into the environment, mainly through industrial waste, can impact both aquatic and terrestrial ecosystems .
Methods of Application
Environmental impact studies involve the collection and analysis of data related to the release and dispersion of the compound in the environment . This can include monitoring levels in air, water, and soil, as well as studying the effects on wildlife .
Results or Outcomes
These studies provide valuable information on the environmental impact of the compound, helping to inform regulations and guidelines for its safe use and disposal .
Biofuels and Pharmaceuticals Production
Specific Scientific Field
This field involves the production of biofuels and pharmaceuticals .
Application Summary
Research into the potential uses and effects of heptanone is ongoing . Its properties as a solvent are being further explored, with potential applications in novel areas such as the production of biofuels and pharmaceuticals .
Methods of Application
Heptanone can be used in the production process of biofuels and pharmaceuticals due to its excellent solvency . The exact methods of application would depend on the specific biofuel or pharmaceutical being produced .
Results or Outcomes
The use of heptanone in the production of biofuels and pharmaceuticals is still under research . However, its potential applications in these areas are promising .
Regulatory Aspects
Specific Scientific Field
This field involves the regulation of industrial chemicals .
Application Summary
Heptanone, like other industrial chemicals, is regulated by various international and national bodies to ensure its safe usage, handling, and disposal .
Methods of Application
Regulatory bodies such as the Occupational Safety and Health Administration (OSHA) in the United States stipulate permissible exposure limits for workers handling heptanone . Regulations regarding its disposal aim to prevent environmental contamination .
Results or Outcomes
It’s essential for industries using heptanone to comply with these regulations . These regulations help ensure the safe usage, handling, and disposal of heptanone, minimizing its environmental impact .
properties
IUPAC Name |
1-(4-fluorophenyl)heptan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO/c1-2-3-4-5-6-13(15)11-7-9-12(14)10-8-11/h7-10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLBFDHIAHPUBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474100 | |
| Record name | 1-Heptanone, 1-(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Heptanone, 1-(4-fluorophenyl)- | |
CAS RN |
1766-85-4 | |
| Record name | 1-Heptanone, 1-(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3048535.png)












